Ethyl 6-methoxybenzofuran-2-carboxylate
Overview
Description
Ethyl 6-methoxybenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents
Ethyl 6-methoxybenzofuran-2-carboxylate derivatives exhibit selective cytotoxicity against tumorigenic cell lines, making them potent anti-tumor agents. For example, derivatives such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester and its stable derivatives without the ester group have been synthesized for their anticancer properties. These compounds are designed to last longer in the human body as an anticancer agent (Hayakawa et al., 2004).
Synthetic Routes and Derivatives
This compound serves as a key intermediate in the synthesis of hydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-ones through Micheal addition with benzoquinone. This process demonstrates the compound's role in creating complex benzofuran derivatives (Mcpherson & Ponder, 1976).
Antimicrobial and Antioxidant Activities
This compound derivatives have been synthesized for screening their in vitro antimicrobial and antioxidant activities. Compounds from these syntheses showed excellent antibacterial and antifungal properties, along with remarkable antioxidant potential (Raghavendra et al., 2016).
Fluorescence and Optical Properties
Derivatives of this compound have been synthesized and analyzed for their UV-vis absorption and fluorescence spectral characteristics. These studies have shown that the optical properties of these compounds can vary significantly depending on the substituents, which could be useful in the development of fluorescent materials (Jiang et al., 2012).
Heterocyclic Compounds Synthesis
This compound has been utilized in the synthesis of novel polycyclic heteroaromatic compounds. Through versatile reaction strategies, it has been used to create compounds where the benzofuran ring is fused or bound to various heterocyclic systems, demonstrating the compound's versatility in organic synthesis (Patankar et al., 2008).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 6-methoxybenzofuran-2-carboxylate are currently unknown
Pharmacokinetics
Properties
IUPAC Name |
ethyl 6-methoxy-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)11-6-8-4-5-9(14-2)7-10(8)16-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJGXQIHVLKHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474122 | |
Record name | Ethyl 6-methoxybenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-57-0 | |
Record name | Ethyl 6-methoxybenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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